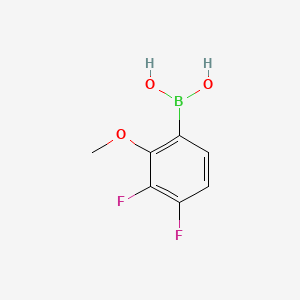
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid
Vue d'ensemble
Description
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative that features a carbazole moiety, which is a tricyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-carbazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the carbazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of electronic materials, it acts as a donor molecule in the formation of donor-π-acceptor systems, which are crucial for the efficiency of devices like OLEDs. In medicinal chemistry, its mechanism may involve binding to enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- (4-(9H-Carbazol-9-yl)phenyl)boronic acid
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- (4-(9H-Carbazol-9-yl)phenyl)boronic acid pinacol ester
Uniqueness: (4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic properties. This makes it particularly suitable for applications in electronic materials and as a pharmacophore in drug design .
Propriétés
IUPAC Name |
[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRUXMJHALVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)




![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/new.no-structure.jpg)
